4-Amino-3,2'-dimethylbiphenyl
Overview
Description
2’,3-Dimethyl-4-aminobiphenyl is an organic compound with the molecular formula C14H15N. It is a derivative of biphenyl, where two methyl groups are attached to the biphenyl structure at the 2’ and 3 positions, and an amino group is attached at the 4 position. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dimethyl-4-aminobiphenyl typically involves the following steps:
Nitration: Biphenyl is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The biphenyl structure is methylated at the 2’ and 3 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for 2’,3-Dimethyl-4-aminobiphenyl are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2’,3-Dimethyl-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2’,3-Dimethyl-4-aminobiphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a carcinogen.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,3-Dimethyl-4-aminobiphenyl involves its interaction with cellular components. It is known to form DNA adducts, which can lead to mutations and potentially carcinogenic effects. The compound’s molecular targets include DNA and various enzymes involved in metabolic processes. The pathways involved in its action include the activation of cytochrome P450 enzymes, which facilitate its conversion to reactive intermediates that can bind to DNA.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: A related compound with an amino group at the 4 position but without methyl groups.
2-Aminobiphenyl: Another related compound with an amino group at the 2 position.
3,2’-Dimethyl-4-aminobiphenyl: A compound with similar structure but different methyl group positions.
Uniqueness
2’,3-Dimethyl-4-aminobiphenyl is unique due to the specific positioning of its methyl and amino groups, which influence its chemical reactivity and biological activity. The presence of methyl groups at the 2’ and 3 positions can affect the compound’s steric and electronic properties, making it distinct from other biphenyl derivatives.
Properties
IUPAC Name |
2-methyl-4-(2-methylphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQVHYANHDSFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58109-32-3 (hydrochloride) | |
Record name | 2',3-Dimethyl-4-aminobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50158429 | |
Record name | 2',3-Dimethyl[biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13394-86-0 | |
Record name | 3,2′-Dimethyl-4-aminobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13394-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3-Dimethyl-4-aminobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3-Dimethyl[biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the specific labeling of 2',3-Dimethyl-4-aminobiphenyl with Carbon-14 significant for understanding its carcinogenic and mutagenic properties?
A1: The synthesis of 2',3-Dimethyl-4-aminobiphenyl (also referred to as 4-amino-3,2′-dimethyl-biphenyl) specifically labeled with Carbon-14 at the 3-methyl group, as described in the research [], is crucial for studying its metabolic fate within organisms. This radiolabeling allows researchers to track the compound's journey through metabolic pathways, identifying potential reactive metabolites and the sites where they interact with DNA or other biomolecules. This information is vital for understanding the mechanisms underlying its carcinogenic and mutagenic effects.
Q2: How does the comparison between 2',3-Dimethyl-4-aminobiphenyl and 4-amino-2′-methylbiphenyl contribute to our understanding of structure-activity relationships in chemical carcinogenesis?
A2: The research highlights the synthesis of two compounds: the potent carcinogen and mutagen 2',3-Dimethyl-4-aminobiphenyl and its less potent analog, 4-amino-2′-methylbiphenyl []. By comparing the activities of these two closely related structures, researchers can glean insights into the structural features essential for the carcinogenic potency of these compounds. Identifying the specific molecular moieties responsible for DNA damage or other carcinogenic mechanisms helps establish structure-activity relationships, crucial for developing safer chemicals and understanding the risks associated with similar compounds.
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